molecular formula C27H25NO5S B1434064 (2R,6S,7S,9S,12R)-5-benzyl-12-phenyl-7-phenylsulfanyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecan-4-one CAS No. 910805-49-1

(2R,6S,7S,9S,12R)-5-benzyl-12-phenyl-7-phenylsulfanyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecan-4-one

Cat. No.: B1434064
CAS No.: 910805-49-1
M. Wt: 475.6 g/mol
InChI Key: IPBJFGDRNYVDGL-UYTQOTBWSA-N
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Description

Phenyl N-Benzyl-2-amino-4,6-O-benzylidene-2-N,3-O-carbonyl-2-deoxy-1-thio-beta-D-glucopyranoside (CAS: 910805-49-1, molecular formula: C₂₇H₂₅NO₅S, molecular weight: 475.56) is a thioglycoside derivative with a complex protection pattern . Key structural features include:

  • 1-thio-beta-D-glucopyranoside core: The phenyl group at the anomeric position enhances stability and modulates glycosylation reactivity .
  • Protective groups:
    • 4,6-O-benzylidene: A cyclic acetal that rigidifies the glucose ring and protects hydroxyl groups .
    • 2-N,3-O-carbonyl: A fused carbamate-carbonate bridge that restricts conformational flexibility at C2 and C3 .

This compound is utilized in carbohydrate chemistry for oligosaccharide synthesis and as a precursor for bioactive molecules .

Properties

CAS No.

910805-49-1

Molecular Formula

C27H25NO5S

Molecular Weight

475.6 g/mol

IUPAC Name

(2R,6S,7S,9S,12R)-5-benzyl-12-phenyl-7-phenylsulfanyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecan-4-one

InChI

InChI=1S/C27H25NO5S/c29-27-28(16-18-10-4-1-5-11-18)22-24(33-27)23-21(31-26(22)34-20-14-8-3-9-15-20)17-30-25(32-23)19-12-6-2-7-13-19/h1-15,21-26H,16-17H2/t21-,22-,23?,24+,25+,26-/m0/s1

InChI Key

IPBJFGDRNYVDGL-UYTQOTBWSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3C([C@@H](O2)SC4=CC=CC=C4)N(C(=O)O3)CC5=CC=CC=C5)OC(O1)C6=CC=CC=C6

Canonical SMILES

C1C2C(C3C(C(O2)SC4=CC=CC=C4)N(C(=O)O3)CC5=CC=CC=C5)OC(O1)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Formation of the 1-Thio-beta-D-glucopyranoside Core

  • The anomeric position is converted into a thioglycoside by reacting the sugar derivative with a thiol, typically thiophenol, under acidic or Lewis acid catalysis. This step forms the 1-thio-beta-D-glucopyranoside linkage.
  • Thioglycosides are favored due to their enhanced stability and reactivity as glycosyl donors in subsequent coupling reactions.

Installation of the 4,6-O-Benzylidene Protecting Group

  • The 4 and 6 hydroxyl groups are selectively protected by forming a benzylidene acetal. This is achieved by treating the sugar derivative with benzaldehyde dimethyl acetal or benzaldehyde in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
  • This protecting group is crucial for directing stereoselectivity during glycosylation and preventing side reactions at these positions.

Protection and Modification of the 2-Amino and 3-Hydroxyl Groups

  • The 2-amino group is protected and modified using carbonyl-based protecting groups such as N-benzyl or carbamoyl derivatives. This can involve reaction with benzyl chloroformate or other carbamoylating agents to form stable carbamates.
  • The 3-hydroxyl group is similarly protected by carbonyl groups, often as esters or carbamates, to prevent undesired reactions during further synthetic steps.

Selective Deoxygenation and Carbonylation

  • The 2-deoxy feature is achieved by selective deoxygenation at C-2, often through halogenation followed by reduction or via trifluoroacetamide intermediates.
  • Carbonylation at the 2-N and 3-O positions is carefully controlled to introduce the N- and O-carbonyl protecting groups, which stabilize the molecule and modulate reactivity.

Reaction Conditions and Optimization

  • Typical solvents include dichloromethane, butanone, or tetrahydrofuran, chosen for their ability to dissolve both sugar derivatives and reagents.
  • Temperature control is critical, often ranging from 0 °C to reflux temperatures (~80 °C), depending on the step.
  • Use of sodium iodide or other halide salts facilitates halogenation and substitution reactions.
  • Purifications are mostly done by flash chromatography using solvent gradients (e.g., toluene/ethyl acetate) to separate desired products from isomers and side products.

Scalability and Yield

  • Recent advances have demonstrated scalable synthesis routes yielding up to 30 g batches with overall yields around 50% after multiple steps.
  • The process is robust, involving minimal chromatography steps, which is advantageous for industrial applications.

Summary Table of Key Preparation Steps

Step No. Transformation Reagents/Conditions Purpose/Outcome Reference
1 Formation of 1-thio-beta-D-glucopyranoside Thiophenol, acid catalyst Introduce thio-glycosidic bond
2 4,6-O-Benzylidene protection Benzaldehyde dimethyl acetal, acid Protect 4,6-OH groups as benzylidene acetal
3 2-N and 3-O carbonyl protection Benzyl chloroformate or carbamoyl agents Protect amino and hydroxyl groups
4 N-Benzyl substitution Benzyl halides, base Introduce N-benzyl group
5 Selective deoxygenation at C-2 Halogenation (e.g., NaI), reduction Achieve 2-deoxy sugar derivative
6 Purification Flash chromatography (Tol/EtOAc gradient) Isolate pure compound

Detailed Research Findings

  • The benzylidene acetal formation is highly regioselective and crucial for achieving the desired beta-anomeric configuration during glycosylation.
  • The use of thioglycosides as glycosyl donors enhances the reactivity and selectivity of subsequent coupling reactions, a key factor in synthesizing complex oligosaccharides and glycomimetics.
  • Protection of the amino group with benzyl or carbamoyl groups prevents side reactions during harsh deoxygenation steps.
  • The deoxygenation at C-2 is challenging and often requires carefully optimized halogenation-reduction sequences to avoid elimination or rearrangement side products.
  • Scalability studies confirm that the synthetic route is practical for gram-scale synthesis with reproducible yields and minimal purification steps, facilitating pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The carbonyl group can be reduced to form an alcohol.

  • Substitution: : The thio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as thiols and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of alcohol derivatives.

  • Substitution: : Formation of thioether or amine derivatives.

Scientific Research Applications

Drug Development

Phenyl N-Benzyl-2-amino-4,6-O-benzylidene-2-N,3-O-carbonyl-2-deoxy-1-thio-beta-D-glucopyranoside serves as a valuable intermediate in the synthesis of novel pharmaceuticals. Its structure allows for the development of glycosylated drugs that enhance bioavailability and efficacy.

Case Study: Glycosylated Drug Synthesis
Research has demonstrated that this compound can facilitate the selective glycosylation of various substrates, leading to the creation of drugs with improved pharmacokinetic properties. For instance, studies have shown its effectiveness in synthesizing glycosides that exhibit enhanced stability and solubility in biological systems .

Biochemical Research

This compound is extensively used in biochemical studies focusing on enzyme interactions and carbohydrate metabolism. It aids researchers in understanding metabolic pathways and identifying potential therapeutic targets.

Example Application: Enzyme Interaction Studies
In one study, researchers utilized this compound to investigate its effects on glycosidase enzymes, revealing insights into enzyme kinetics and substrate specificity. Such findings are crucial for developing enzyme inhibitors that could serve as therapeutic agents against various diseases .

Antimicrobial Applications

Phenyl N-Benzyl-2-amino-4,6-O-benzylidene-2-N,3-O-carbonyl-2-deoxy-1-thio-beta-D-glucopyranoside has been explored for its potential as an antimicrobial agent. Its unique chemical structure may contribute to its effectiveness against resistant bacterial strains.

Research Findings: Antimicrobial Efficacy
Studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new treatments for infections caused by antibiotic-resistant bacteria .

Diagnostics

The compound can also be utilized in formulating diagnostic agents that aid in the detection of specific biomolecules in clinical settings.

Application Example: Biomarker Detection
In clinical research, derivatives of this compound have been employed to create assays for detecting specific biomarkers associated with diseases such as diabetes and cancer. These diagnostic tools enhance early detection and monitoring of disease progression .

Material Science

Its unique properties make Phenyl N-Benzyl-2-amino-4,6-O-benzylidene-2-N,3-O-carbonyl-2-deoxy-1-thio-beta-D-glucopyranoside suitable for applications in material science.

Potential Uses: Coatings and Sensors
Researchers are investigating the use of this compound in creating specialized materials such as coatings or sensors that require specific chemical interactions. Its ability to form stable complexes with various materials enhances its applicability in developing advanced functional materials .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various enzymes and receptors, influencing biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Differences
Compound Name Substituents/Modifications Key Features References
Target Compound 4,6-O-benzylidene; 2-N,3-O-carbonyl; N-benzyl amino; 1-thio-phenyl High rigidity, thioglycoside donor
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside 4,6-O-benzylidene; 2-acetamido; O-glycoside Lacks 2-N,3-O-carbonyl; reduced rigidity
Ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-1-thio-β-D-glycopyranoside 4,6-di-O-benzyl; ethyl thio-group Linear benzyl vs. cyclic benzylidene; altered solubility
Methyl 2-(N-benzylamino)-4,6-O-phenylmethylene-3-C-phenylsulfonyl-D-glucopyranoside 3-C-phenylsulfonyl; methyl glycoside Sulfonyl group vs. carbonyl; anomeric configuration affects reactivity
Phenyl 2-amino-N,6-O-dibenzyl-2,3-N,O-carbonyl-1-thio-β-D-glucopyranoside 6-O-benzyl (not benzylidene) Flexible 6-position; similar 2-N,3-O-carbonyl
Key Observations:

Protection Strategy :

  • The 4,6-O-benzylidene group in the target compound provides conformational rigidity, whereas linear 4,6-di-O-benzyl analogs (e.g., ) offer flexibility but lower stability .
  • The 2-N,3-O-carbonyl bridge is unique to the target and its close analogs, imposing a fixed chair conformation that enhances stereochemical control during glycosylation .

Glycoside Type: Thioglycosides (target, ) are superior glycosyl donors compared to O-glycosides () due to their stability and activation under mild conditions . The phenyl thio-group in the target may offer slower hydrolysis rates compared to ethyl () or methyl () derivatives, enabling controlled reactivity .

Amino Group Modifications: The N-benzyl group in the target contrasts with acetamido () or phthalimido () groups, affecting hydrogen-bonding capacity and steric hindrance .

Physicochemical Properties

  • Solubility: The target compound’s benzylidene and aromatic groups render it poorly soluble in polar solvents (e.g., water, methanol), similar to analogs in and .
  • Crystallinity: The rigid 2-N,3-O-carbonyl bridge promotes crystallization, as evidenced by monoclinic crystal data (P21 space group) in closely related compounds .
  • Stability : Refrigeration (2–8°C) is required for long-term storage, consistent with other thioglycosides .

Biological Activity

Phenyl N-Benzyl-2-amino-4,6-O-benzylidene-2-N,3-O-carbonyl-2-deoxy-1-thio-beta-D-glucopyranoside (CAS Number: 910805-49-1) is a complex glycoside compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC27H25NO5S
Molecular Weight475.56 g/mol
CAS Number910805-49-1
Purity≥97.0% (HPLC)
Physical FormCrystalline Powder

Synthesis

The synthesis of Phenyl N-Benzyl-2-amino-4,6-O-benzylidene-2-N,3-O-carbonyl-2-deoxy-1-thio-beta-D-glucopyranoside typically involves the use of benzylidene protection strategies and thioglycoside coupling reactions. The use of specific reagents like trifluoromethanesulfonic anhydride has been noted to enhance selectivity during glycosylation processes .

Biological Activity

Recent studies have reported various biological activities associated with this compound and its derivatives:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacteria and fungi. It has been evaluated for its effectiveness against strains such as Staphylococcus aureus and Candida albicans.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells, although detailed mechanisms remain under investigation .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in carbohydrate metabolism, which may have implications for diabetes management. It acts by mimicking natural substrates, thereby blocking enzyme activity .

Structure-Activity Relationship (SAR)

The biological activity of Phenyl N-Benzyl-2-amino-4,6-O-benzylidene derivatives is influenced significantly by their structural features:

  • Substituents on the Benzyl Group : Variations in the phenyl substituents can alter the lipophilicity and binding affinity to biological targets.
  • O-benzylidene Group : This moiety plays a crucial role in enhancing selectivity during glycosylation reactions and may contribute to the compound's overall stability and bioactivity .

Case Studies

Several studies have highlighted the biological effects of similar compounds:

  • Study on Antimicrobial Effects : A series of benzimidazole derivatives were synthesized and tested for their antimicrobial properties, showing that modifications to the core structure can lead to enhanced activity against resistant strains .
  • Anticancer Evaluation : Research involving benzimidazole derivatives indicated that certain modifications could significantly improve cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration in drug development .

Q & A

Q. What are the key synthetic steps for preparing Phenyl N-Benzyl-2-amino-4,6-O-benzylidene-2-N,3-O-carbonyl-2-deoxy-1-thio-beta-D-glucopyranoside?

Methodological Answer: The synthesis typically involves:

Benzylidene Protection : Introduce 4,6-O-benzylidene protection to mask hydroxyl groups, using reagents like benzaldehyde dimethyl acetal and catalytic acid (e.g., +)-camphorsulfonic acid) .

Amino Group Protection : Protect the 2-amino group with a phthalimide (via phthalic anhydride) or trichloroethoxycarbonyl (Troc) group to prevent undesired side reactions during glycosylation .

Thioglycoside Activation : Form the 1-thio-beta-D-glucopyranoside core using phenylthiol and a Lewis acid (e.g., BF₃·OEt₂) .

Deprotection and Functionalization : Remove temporary protecting groups (e.g., acetyl or benzyl) under controlled conditions (e.g., NaOMe/MeOH for acetyl groups) .

Purification : Use column chromatography with gradients like ethyl acetate/hexane (1:4 to 1:9) to isolate intermediates .
Key Tools : NMR (¹H, ¹³C) and MS for structural confirmation .

Q. Which protecting groups are critical for stabilizing intermediates during synthesis?

Methodological Answer:

  • 4,6-O-Benzylidene : Provides regioselective protection of the 4,6-hydroxyls, enabling functionalization at the 2- and 3-positions .
  • Phthalimido (N-Phth) : Protects the 2-amino group; stable under acidic/basic conditions but removable via hydrazinolysis .
  • Trichloroethoxycarbonyl (Troc) : Used in glycosylation reactions; cleaved selectively with Zn/AcOH .
  • Benzyl (Bn) : Common for long-term hydroxyl protection; removed via hydrogenolysis .
    Optimization Tip : Monitor deprotection kinetics using TLC to avoid over-degradation .

Q. How is the structure confirmed post-synthesis?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Identify anomeric proton (δ 5.0–6.0 ppm for thioglycosides) and benzylidene protons (δ 5.5–5.7 ppm) .
  • ¹³C NMR : Confirm carbonyl groups (δ 165–175 ppm for phthalimido) and benzylidene carbons (δ 100–110 ppm) .

Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+Na]⁺) .

X-ray Crystallography : Resolve ambiguous stereochemistry for crystalline intermediates .

Advanced Research Questions

Q. How to optimize glycosylation yields while minimizing side reactions?

Methodological Answer:

  • Donor Activation : Use trichloroacetimidate donors (e.g., ) or thioglycosides with NIS/TfOH promoters for high β-selectivity .
  • Temperature Control : Conduct reactions at –30°C to 0°C to suppress anomerization .
  • Solvent Choice : Anhydrous CH₂Cl₂ or toluene enhances glycosyl acceptor solubility and reactivity .
  • Monitoring : Track reaction progress via TLC (e.g., 10% H₂SO₄ in EtOH visualization) .
    Case Study : Glycosylation of benzylidene-protected acceptors with imidate donors achieved 70–85% yields in .

Q. How to resolve conflicting NMR data for stereochemical assignments?

Methodological Answer:

2D NMR Techniques :

  • HSQC/HMBC : Correlate ¹H-¹³C signals to confirm connectivity (e.g., phthalimido carbonyl to adjacent carbons) .
  • NOESY : Identify spatial proximity of protons (e.g., benzylidene and anomeric protons) .

Comparative Analysis : Cross-reference with literature data for analogous compounds (e.g., reports [α]D values for stereoisomers).

Chemical Derivatization : Convert ambiguous intermediates to derivatives (e.g., acetylation) to simplify spectra .

Q. What strategies are effective for designing bioactive analogs of this compound?

Methodological Answer:

Functional Group Modifications :

  • Replace the phthalimido group with acetyl or sulfonamide moieties to alter solubility/bioactivity .
  • Introduce fluorine at the 3-position using DAST (diethylaminosulfur trifluoride) for metabolic stability .

Glycosylation Variations : Synthesize disaccharide analogs via β-(1→6) linkages using trichloroacetimidate donors .

Biological Testing :

  • Enzyme Assays : Screen analogs against glycosidases or glycosyltransferases (e.g., hyaluronan synthase inhibition in ).
  • Cell-Based Studies : Evaluate immune modulation using macrophage models .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields across similar synthetic routes?

Methodological Answer:

Factor Impact Resolution
Protecting Groups N-Ac vs. N-Phth alters reactivity (e.g., : 90% purity with N-Phth vs. 65–75% with N-Bz) Standardize protecting groups for reproducibility.
Catalyst Loading Excess BF₃·OEt₂ may cause decomposition () Optimize stoichiometry via kinetic studies.
Purification Gradient elution (e.g., 1:9→1:4 EtOAc/hexane) improves separation Use HPLC for challenging mixtures.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,6S,7S,9S,12R)-5-benzyl-12-phenyl-7-phenylsulfanyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecan-4-one
Reactant of Route 2
(2R,6S,7S,9S,12R)-5-benzyl-12-phenyl-7-phenylsulfanyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecan-4-one

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